molecular formula C16H12N6O2 B4828678 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE

Cat. No.: B4828678
M. Wt: 320.31 g/mol
InChI Key: GBGHHKBSWVXCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a tetrazoloquinoxaline moiety. The presence of these functional groups imparts significant biological activity, making it a potential candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves multiple steps, starting with the preparation of the benzodioxin and tetrazoloquinoxaline intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMF, LiH, KMnO₄, H₂O₂, NaBH₄, and LiAlH₄. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is unique due to its combination of the benzodioxin and tetrazoloquinoxaline moieties, which confer distinct biological activities and potential therapeutic applications. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c1-2-4-12-11(3-1)18-15(16-19-20-21-22(12)16)17-10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHHKBSWVXCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N5C3=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
Reactant of Route 2
Reactant of Route 2
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
Reactant of Route 3
Reactant of Route 3
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
Reactant of Route 4
Reactant of Route 4
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
Reactant of Route 5
Reactant of Route 5
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
Reactant of Route 6
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.